1,3-Benzodioxole-5-propanol CAS number 7031-03-0
1,3-Benzodioxole-5-propanol CAS number 7031-03-0
An In-depth Technical Guide to 1,3-Benzodioxole-5-propanol (CAS 7031-03-0)
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 1,3-Benzodioxole-5-propanol (CAS: 7031-03-0), a molecule of significant interest in the fields of organic synthesis and medicinal chemistry. The 1,3-benzodioxole moiety is a recognized pharmacophore, appearing in numerous bioactive natural products and synthetic compounds.[1] This guide will delve into the chemical and physical properties of 1,3-Benzodioxole-5-propanol, plausible synthetic routes, detailed spectroscopic analysis for its characterization, and a discussion of its potential applications in drug development based on the known biological activities of related structures. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this compound.
Chemical Identity and Physical Properties
1,3-Benzodioxole-5-propanol, also known as 3-(1,3-benzodioxol-5-yl)propan-1-ol, is a primary alcohol featuring the 1,3-benzodioxole ring system.[2] This bicyclic structure, where a benzene ring is fused to a dioxole ring, is a key feature that imparts specific chemical and biological properties to its derivatives.[3]
Below is a diagram illustrating the chemical structure of 1,3-Benzodioxole-5-propanol.
Caption: Chemical structure of 1,3-Benzodioxole-5-propanol.
Table 1: Chemical Identifiers for 1,3-Benzodioxole-5-propanol [2]
| Identifier | Value |
| CAS Number | 7031-03-0 |
| IUPAC Name | 3-(1,3-benzodioxol-5-yl)propan-1-ol |
| Molecular Formula | C₁₀H₁₂O₃ |
| Molecular Weight | 180.20 g/mol |
| InChI | InChI=1S/C10H12O3/c11-5-1-2-8-3-4-9-10(6-8)13-7-12-9/h3-4,6,11H,1-2,5,7H2 |
| InChIKey | JEPIXLMGIICUSA-UHFFFAOYSA-N |
| SMILES | C1OC2=C(O1)C=C(C=C2)CCCO |
Table 2: Physical and Chemical Properties of 1,3-Benzodioxole-5-propanol
| Property | Value | Source |
| XLogP3 | 1.8 | [2] (Computed) |
| Topological Polar Surface Area | 38.7 Ų | [2] (Computed) |
| Hydrogen Bond Donor Count | 1 | [2] (Computed) |
| Hydrogen Bond Acceptor Count | 3 | [2] (Computed) |
| Rotatable Bond Count | 3 | [2] (Computed) |
| Boiling Point | Data not readily available | |
| Melting Point | Data not readily available |
Synthesis and Mechanism
Proposed Synthetic Pathway: Reduction of 3-(1,3-benzodioxol-5-yl)propanal
The choice of the aldehyde as a precursor is strategic due to the mild conditions required for its reduction to the corresponding primary alcohol, minimizing the risk of side reactions on the benzodioxole ring. Sodium borohydride (NaBH₄) is an ideal reagent for this purpose due to its selectivity for aldehydes and ketones over other functional groups and its operational simplicity.
Caption: Proposed synthesis of 1,3-Benzodioxole-5-propanol.
Experimental Protocol: A Generalized Approach
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Dissolution: Dissolve 3-(1,3-benzodioxol-5-yl)propanal in a suitable alcoholic solvent, such as ethanol or methanol, in a round-bottom flask equipped with a magnetic stirrer.
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Cooling: Cool the solution to 0 °C in an ice bath. This is a precautionary measure to control the initial exothermic reaction upon addition of the reducing agent.
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Addition of Reducing Agent: Add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The molar excess of NaBH₄ should be carefully calculated, typically 1.1 to 1.5 equivalents, to ensure complete reduction.
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Reaction: Allow the reaction mixture to warm to room temperature and stir for a designated period (e.g., 1-3 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is no longer detectable.
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Quenching: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) to decompose any excess NaBH₄.
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Extraction: Extract the product into an organic solvent such as ethyl acetate. The organic layers are then combined.
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Washing and Drying: Wash the combined organic layers with brine, and then dry over an anhydrous salt like magnesium sulfate or sodium sulfate.
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Purification: After filtering off the drying agent, the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure 1,3-Benzodioxole-5-propanol.
Spectroscopic Characterization
The identity and purity of the synthesized 1,3-Benzodioxole-5-propanol must be confirmed through a combination of spectroscopic techniques. Below are the expected spectral data based on its chemical structure.
Table 3: Predicted Spectroscopic Data for 1,3-Benzodioxole-5-propanol
| Technique | Expected Features |
| ¹H NMR | - Aromatic Protons: Signals in the aromatic region (δ 6.6-6.8 ppm) corresponding to the protons on the benzodioxole ring. - Dioxole Protons: A characteristic singlet around δ 5.9 ppm for the -O-CH₂-O- group. - Propanol Chain Protons: Aliphatic signals for the -CH₂-CH₂-CH₂-OH chain, including a triplet for the terminal -CH₂OH group (around δ 3.6 ppm), a multiplet for the adjacent -CH₂- (around δ 1.8 ppm), and a triplet for the benzylic -CH₂- (around δ 2.6 ppm). - Hydroxyl Proton: A broad singlet for the -OH proton, the chemical shift of which is concentration and solvent dependent. |
| ¹³C NMR | - Aromatic Carbons: Signals in the aromatic region (δ 108-148 ppm). - Dioxole Carbon: A signal around δ 101 ppm for the -O-CH₂-O- carbon. - Propanol Chain Carbons: Signals for the three aliphatic carbons of the propanol chain, with the carbon bearing the hydroxyl group appearing most downfield (around δ 62 ppm).[2] |
| IR Spectroscopy | - O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the hydroxyl group. - C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹. - C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹. - C-O Stretch: A strong band in the region of 1050-1150 cm⁻¹ corresponding to the primary alcohol C-O bond. - Aromatic C=C Bending: Peaks in the fingerprint region (1400-1600 cm⁻¹). |
| Mass Spectrometry | - Molecular Ion Peak (M⁺): A peak at m/z = 180, corresponding to the molecular weight of the compound. - Key Fragmentation Patterns: Expect to see fragmentation patterns corresponding to the loss of water (m/z = 162) and cleavage of the propanol chain. A prominent peak at m/z = 135 is often observed for compounds with a 3,4-methylenedioxybenzyl moiety.[4] |
The following diagram outlines a typical workflow for the characterization of a synthesized organic compound like 1,3-Benzodioxole-5-propanol.
Caption: Workflow for the characterization of synthesized compounds.
Applications in Drug Development and Research
The 1,3-benzodioxole scaffold is a privileged structure in medicinal chemistry, known to be a component of various biologically active molecules.[5] Derivatives of 1,3-benzodioxole have demonstrated a wide range of pharmacological activities, including anti-tumor, anti-hyperlipidemia, antioxidative, and schistosomicidal effects.[1][5]
While specific biological data for 1,3-Benzodioxole-5-propanol is limited in the public domain, its structural features suggest it is a valuable intermediate for the synthesis of more complex molecules with therapeutic potential. The primary alcohol functional group serves as a versatile handle for further chemical modifications, such as oxidation to the corresponding aldehyde or carboxylic acid, esterification, or conversion to an amine.
Potential Research Applications:
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Precursor for Novel Therapeutics: 1,3-Benzodioxole-5-propanol can serve as a starting material for the synthesis of novel compounds to be screened for various biological activities, leveraging the known properties of the benzodioxole pharmacophore.
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Pro-drug Development: The hydroxyl group can be esterified with various promoieties to create pro-drugs with altered pharmacokinetic profiles, such as improved solubility or targeted delivery.
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Fragment-Based Drug Discovery: As a relatively small molecule containing a key pharmacophore, it could be used in fragment-based screening campaigns to identify new binding interactions with therapeutic targets.
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Agrochemical Research: Some 1,3-benzodioxole derivatives have been investigated as root growth promoters, indicating potential applications in agriculture.[6]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 1,3-Benzodioxole-5-propanol is associated with the following hazards:
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H315: Causes skin irritation[2]
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H319: Causes serious eye irritation[2]
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H335: May cause respiratory irritation[2]
Handling and Personal Protective Equipment (PPE):
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Engineering Controls: Work should be conducted in a well-ventilated fume hood to minimize inhalation exposure.
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Personal Protective Equipment:
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Eye/Face Protection: Wear chemical safety goggles or a face shield.
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Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.
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Respiratory Protection: If working outside of a fume hood or with aerosols, a NIOSH-approved respirator may be necessary.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion
1,3-Benzodioxole-5-propanol is a valuable chemical entity with significant potential as a building block in synthetic and medicinal chemistry. Its straightforward synthesis from readily available precursors and the presence of the biologically significant 1,3-benzodioxole moiety make it an attractive compound for further investigation. The versatile primary alcohol functionality allows for a wide range of chemical transformations, paving the way for the creation of novel molecules with potential therapeutic or agrochemical applications. Proper characterization using standard spectroscopic methods is crucial to ensure its identity and purity for any downstream applications. As with all chemicals, adherence to appropriate safety protocols is essential when handling this compound.
References
-
Cheméo. (n.d.). Chemical Properties of 1,3-Benzodioxole-5-propanal, «alpha»-methyl- (CAS 1205-17-0). Retrieved from [Link].
-
PubChem. (n.d.). 1,3-Benzodioxole-5-propanol. Retrieved from [Link].
-
NIST. (n.d.). 1,3-Benzodioxole-5-propanal, α-methyl-. In NIST Chemistry WebBook. Retrieved from [Link].
-
NIST. (n.d.). 1,3-Benzodioxole-5-propanal, α-methyl- Gas Chromatography. In NIST Chemistry WebBook. Retrieved from [Link].
-
NIST. (n.d.). 1,3-Benzodioxole-5-propanal, α-methyl- Gas Chromatography Data. In NIST Chemistry WebBook. Retrieved from [Link].
-
PubChem. (n.d.). 1,3-Benzodioxole-5-propanal. Retrieved from [Link].
-
SpectraBase. (n.d.). 1,3-Benzodioxole-5-propanol, alpha-ethynyl-alpha-methyl-. Retrieved from [Link].
-
PrepChem.com. (n.d.). Synthesis of 3-(1,3-Benzodioxol-5-yl)propanethiol. Retrieved from [Link].
-
NIST. (n.d.). 1,3-Benzodioxole-5-propanal, α-methyl-. In NIST Chemistry WebBook. Retrieved from [Link].
-
National Institutes of Health. (2022, June 10). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Retrieved from [Link].
-
Solubility of Things. (n.d.). 5-Propyl-1,3-benzodioxole. Retrieved from [Link].
-
ChemSynthesis. (n.d.). 3-(1,3-benzodioxol-5-yl)-1-propanamine. Retrieved from [Link].
-
NIST. (n.d.). 1,3-Benzodioxole, 5-propyl-. In NIST Chemistry WebBook. Retrieved from [Link].
-
ResearchGate. (n.d.). New 1,3-benzodioxole derivatives: Synthesis, evaluation of in vitro schistosomicidal activity and ultrastructural analysis. Retrieved from [Link].
-
SpectraBase. (n.d.). 3-(7-methoxy-2H-1,3-benzodioxol-5-yl)prop-2-en-1-one. Retrieved from [Link].
-
SpectraBase. (n.d.). 1,3-Benzodioxole. Retrieved from [Link].
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000820). Retrieved from [Link].
-
PrepChem.com. (n.d.). Synthesis of 1-(6-Methyl-1,3-benzodioxol-5-yl)-1-propanol. Retrieved from [Link].
-
PubChem. (n.d.). (2R)-3-(1,3-benzodioxol-5-yl)-2-methylpropanal. Retrieved from [Link].
-
Gsrs. (n.d.). 3-(BENZODIOXOL-5-YL)PROPIONIC ACID. Retrieved from [Link].
-
World Researchers Associations. (n.d.). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Retrieved from [Link].
-
NIST. (n.d.). 2-Propenal, 3-(1,3-benzodioxol-5-yl)-. In NIST Chemistry WebBook. Retrieved from [Link].
-
NIST. (n.d.). 1,3-Benzodioxole-5-propanal, α-methyl-. In NIST Chemistry WebBook. Retrieved from [Link].
-
ScienceDirect. (2020). RIFM fragrance ingredient safety assessment, α-methyl-1,3-benzodioxole-5-propionaldehyde, CAS Registry Number 1205-17-0. Retrieved from [Link].
-
MDPI. (n.d.). N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. Retrieved from [Link].
-
PubChem. (n.d.). 3-(7-Methoxy-2H-1,3-benzodioxol-5-yl)propanoic acid. Retrieved from [Link].
-
PerfumersWorld. (2020). Amendment 49 STAND α-Methyl-1,3-benzodioxole-5-propionaldehyde (MMDHCA). Retrieved from [Link].
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1,3-Benzodioxole-5-propanol | C10H12O3 | CID 11030414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]
- 4. 1,3-Benzodioxole-5-propanal | C10H10O3 | CID 169203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives_Chemicalbook [chemicalbook.com]
- 6. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]
